molecular formula C9H10O4 B129565 3,4-Dimethoxy-5-hydroxybenzaldehyde CAS No. 29865-90-5

3,4-Dimethoxy-5-hydroxybenzaldehyde

Cat. No.: B129565
CAS No.: 29865-90-5
M. Wt: 182.17 g/mol
InChI Key: NVLTWXMZECWWPC-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-hydroxybenzaldehyde, also known as 5-Hydroxyveratraldehyde, is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and one hydroxyl group on the benzene ring.

Biochemical Analysis

. . .

Biochemical Properties

It is known that similar compounds, such as syringaldehyde, have antioxidant and anti-inflammatory activities

Cellular Effects

Syringaldehyde, a similar compound, has been found to inhibit cyclo-oxygenase 2 (COX-2) in mouse macrophage cell lines . This suggests that 3,4-Dimethoxy-5-hydroxybenzaldehyde may also have anti-inflammatory effects at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxy-5-hydroxybenzaldehyde can be synthesized through various methods. One common approach involves the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in a suitable solvent like acetone or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: Lacks the hydroxyl group present in 3,4-Dimethoxy-5-hydroxybenzaldehyde.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a single methoxy group and a hydroxyl group.

    3,4-Dihydroxybenzaldehyde: Contains two hydroxyl groups instead of methoxy groups.

Uniqueness

This compound is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-hydroxy-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLTWXMZECWWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183978
Record name 3,4-Dimethoxy-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29865-90-5
Record name 3,4-Dimethoxy-5-hydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029865905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxy-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxy-5-hydroxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key step in the synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde?

A1: A crucial step in synthesizing this compound involves the copper-catalyzed hydrolysis of 5-bromovanillin. This reaction yields 4,5-dihydroxy-3-methoxybenzaldehyde, a key intermediate in the synthesis of the target compound. This synthesis route, starting from vanillin and involving a three-step process, is highlighted as a convenient method for obtaining this compound [].

Q2: Are there alternative synthesis routes available for this compound?

A2: While the provided abstracts focus on a specific synthesis method [], the existence of alternative routes cannot be ruled out. Further research in chemical literature would be necessary to explore other potential synthesis pathways for this compound.

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